![molecular formula C18H18N2OS B5559630 4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)

4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidine derivatives are a broad class of compounds known for their wide range of biological activities, such as anticancer and antiviral properties. These derivatives are built on a heterocyclic aromatic structure similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This core structure is present in numerous natural compounds, from antibiotics to vitamins, and plays a crucial role in the synthesis of RNA and DNA bases (Kumar, Deep, & Narasimhan, 2019).

Synthesis Analysis

Pyrimidine derivatives are relatively straightforward to synthesize and exhibit diverse chemical and biological applications. Various synthetic methods have been developed to produce these compounds, including the fusion of pyrimidine rings with other heterocyclic systems to enhance their pharmacological potential (Rashid et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is a key factor in their biological activity. Structural modifications, such as the introduction of different substituents or the fusion with other heterocyclic rings, can significantly impact their pharmacological properties. For instance, fused pyrimidine derivatives have been shown to enhance anticancer potential against various human cancer cell lines (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a wide range of chemical reactions, enabling the synthesis of a variety of biologically active compounds. The reactivity of the pyrimidine ring can be exploited to introduce various functional groups, thereby altering the chemical properties and biological activity of the resultant compounds (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the development of pharmaceutical formulations, as they affect the drug's bioavailability and stability (Yadav & Shah, 2022).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including their acidity, basicity, and reactivity towards various reagents, play a crucial role in their biological activity. Understanding these properties is essential for designing new compounds with desired biological effects (Niedzwicki, Kouni, Chu, & Cha, 1983).

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Molecular Structure Studies

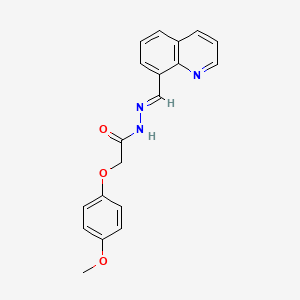

Research has explored the hydrogen bonding and molecular structures of phenylhydrazone derivatives of pyrimidine compounds. These studies are crucial for understanding the chemical and physical properties of such molecules, which can inform the development of new materials and drugs. The investigations into the crystal and molecular structures through X-ray crystallography provide insights into the intra- and inter-molecular interactions of these compounds, offering a basis for designing more efficient and targeted chemical entities (Beaton, Willey, & Drew, 1987).

Antitumor Activity

The synthesis and evaluation of pyrimidine derivatives for their antitumor activities highlight the potential of these compounds in pharmaceutical applications. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines have shown significant activity against certain types of cancer, underscoring the importance of these compounds in the development of new chemotherapy agents (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Anti-HIV-1 Activity

New derivatives of pyrimidin-4(3H)-ones have been synthesized and tested for their activity against the human immunodeficiency virus (HIV), demonstrating the role of these compounds in antiviral research. The development of these compounds could lead to new treatments for HIV/AIDS, showcasing the versatility of pyrimidine derivatives in addressing a range of infectious diseases (Novikov, Ozerov, Sim, & Buckheit, 2004).

Antifungal Activities

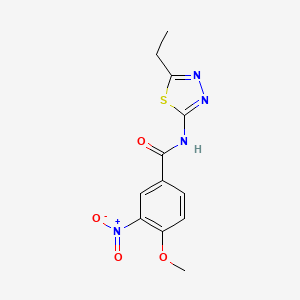

The creation of thieno[2,3-d]pyrimidine derivatives with antifungal properties illustrates the potential of these compounds in agriculture and medicine. These compounds have been evaluated for their effectiveness against various fungal pathogens, indicating their utility in developing new antifungal agents for crop protection and the treatment of fungal infections (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).

Insecticidal and Antibacterial Potential

Pyrimidine-linked heterocyclic compounds have been investigated for their insecticidal and antibacterial potential. These studies are essential for discovering new compounds that can serve as pesticides or antibiotics, addressing the growing concern over insect resistance and bacterial infections (Deohate & Palaspagar, 2020).

Wirkmechanismus

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Safety and Hazards

Zukünftige Richtungen

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-11-7-12(2)9-13(8-11)21-17-16-14-5-3-4-6-15(14)22-18(16)20-10-19-17/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQDDQHTPTQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)

![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)

![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)

![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)

![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)

![{4-[(mesitylsulfonyl)amino]phenyl}acetic acid](/img/structure/B5559607.png)

![2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5559632.png)

![(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5559636.png)

![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)